molecular formula C12H19N3O2 B2833757 2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol CAS No. 866155-65-9

2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol

Cat. No.: B2833757
CAS No.: 866155-65-9
M. Wt: 237.303
InChI Key: MTHPRLUNOXFHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with isopropyl, morpholinomethyl, and hydroxyl groups

Scientific Research Applications

2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol typically involves the reaction of 2-isopropyl-4,6-dichloropyrimidine with morpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by morpholinomethyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-isopropyl-6-(morpholinomethyl)-4-pyrimidinone.

    Reduction: Formation of 2-isopropyl-6-(aminomethyl)-4-pyrimidinol.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-6-methylpyrimidin-4-ol: Similar in structure but lacks the morpholinomethyl group.

    2-Isopropyl-4,6-dimethylpyrimidine: Similar but with methyl groups instead of morpholinomethyl and hydroxyl groups.

Uniqueness

2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-2-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9(2)12-13-10(7-11(16)14-12)8-15-3-5-17-6-4-15/h7,9H,3-6,8H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHPRLUNOXFHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC(=O)N1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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